molecular formula C8H6LiN B14721539 Lithium, (cyanophenylmethyl)- CAS No. 6393-50-6

Lithium, (cyanophenylmethyl)-

Cat. No.: B14721539
CAS No.: 6393-50-6
M. Wt: 123.1 g/mol
InChI Key: SOIITMWYFLHDPF-UHFFFAOYSA-N
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Description

Lithium, (cyanophenylmethyl)- is a compound that belongs to the class of organolithium reagents. These compounds are characterized by the presence of a carbon-lithium bond, which imparts unique reactivity and properties. Organolithium reagents are widely used in organic synthesis due to their strong nucleophilicity and basicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Lithium, (cyanophenylmethyl)- typically involves the reaction of cyanophenylmethyl chloride with lithium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction conditions include low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of Lithium, (cyanophenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle the reactive nature of lithium and the need for an inert atmosphere. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Lithium, (cyanophenylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Lithium, (cyanophenylmethyl)- include carbonyl compounds, alkyl halides, and proton sources. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether, under inert atmospheres to prevent side reactions with moisture or oxygen .

Major Products Formed

The major products formed from reactions involving Lithium, (cyanophenylmethyl)- depend on the specific reaction type. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while deprotonation of a weak acid would yield a new organolithium compound .

Scientific Research Applications

Lithium, (cyanophenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium, (cyanophenylmethyl)- involves its strong nucleophilicity and basicity. The carbon-lithium bond is highly polar, making the carbon atom a strong nucleophile that can attack electrophilic centers. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds. The lithium ion can also stabilize negative charges, facilitating reactions that involve carbanions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium, (cyanophenylmethyl)- is unique due to the presence of the cyanophenylmethyl group, which imparts different electronic and steric properties compared to other organolithium reagents. This can influence the selectivity and outcome of reactions, making it a valuable reagent in specific synthetic applications .

Properties

CAS No.

6393-50-6

Molecular Formula

C8H6LiN

Molecular Weight

123.1 g/mol

IUPAC Name

lithium;2-phenylacetonitrile

InChI

InChI=1S/C8H6N.Li/c9-7-6-8-4-2-1-3-5-8;/h1-6H;/q-1;+1

InChI Key

SOIITMWYFLHDPF-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)[CH-]C#N

Origin of Product

United States

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